molecular formula C9H9NO4S B1605754 2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide CAS No. 6343-81-3

2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B1605754
CAS No.: 6343-81-3
M. Wt: 227.24 g/mol
InChI Key: CJWAPCSQEWUZAE-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (CAS 6343-81-3) is a chemical derivative of 1,2-benzisothiazol-3(2H)-one (BIT), a well-characterized antimicrobial agent . This compound is offered with a purity of ≥98% and has a molecular formula of C₉H₉NO₄S and a molecular weight of 227.24 g/mol . Its primary research value lies in its potential as a functionalized biocide that can be covalently bound to polymer backbones, such as polysaccharides including guar gum, to create new "functional" biomaterials for applications like packaging and coatings . This approach aims to improve biostability while drastically reducing the amount of free, migratory biocides in products and the environment . The parent BIT molecule is known to be particularly potent against actively metabolizing cells, and its mechanism of action is reported to involve reaction with thiol-containing proteins in target microorganisms . As an N-derivative, this hydroxyethyl compound is one of several BIT analogues synthesized for investigating structure-activity relationships and developing novel materials with sustained antimicrobial properties . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(2-hydroxyethyl)-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c11-6-5-10-9(12)7-3-1-2-4-8(7)15(10,13)14/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWAPCSQEWUZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40212847
Record name 2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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Molecular Weight

227.24 g/mol
Source PubChem
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CAS No.

6343-81-3
Record name 1,2-Benzisothiazol-3(2H)-one, 2-(2-hydroxyethyl)-, 1,1-dioxide
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Record name 2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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Record name 2-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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Record name 2-(2-Hydroxyethyl)-1,1-dioxo-1,2-benzothiazol-3-one
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Preparation Methods

N-Alkylation of Saccharin with Ethylene Oxide

This method leverages the nucleophilic substitution of saccharin’s deprotonated nitrogen with ethylene oxide under basic conditions.

Procedure :

  • Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is dissolved in a polar aprotic solvent (e.g., DMF or DMSO).
  • A strong base (e.g., sodium hydride or potassium hydroxide) is added to deprotonate the NH group.
  • Ethylene oxide is introduced under controlled temperature (50–80°C) and pressure.
  • The reaction mixture is stirred for 12–24 hours, followed by quenching and purification via recrystallization.

Key Conditions :

Parameter Value/Range
Solvent DMF/DMSO
Base NaH/KOH
Temperature 50–80°C
Reaction Time 12–24 hours
Yield (Analogous) 70–85%

Mechanism :
The base deprotonates saccharin, forming a resonance-stabilized anion that attacks the electrophilic carbon in ethylene oxide, resulting in N-(2-hydroxyethyl) substitution.

Cyclization of 2-(2-Hydroxyethylthio)benzaldehyde Oxime

Adapted from patent EP0702008B1, this route involves cyclizing a hydroxyethyl-substituted precursor.

Steps :

Reaction Table :

Step Reagents/Conditions Intermediate/Product
Thioether Formation 2-Bromoethanol, NaOH, 50°C, 6h 2-(2-Hydroxyethylthio)benzaldehyde
Oxime Synthesis NH₂OH·HCl, EtOH, reflux, 4h Oxime derivative
Cyclization SO₂Cl₂, toluene, 90°C, 1h Target compound

Yield :

  • Cyclization step yields ~85–90% for analogous benzisothiazolones.

Industrial-Scale Synthesis

For large-scale production, the process emphasizes cost efficiency and safety:

  • Continuous Flow Reactors : Ethylene oxide is introduced in a controlled flow system to minimize side reactions.
  • Solvent Recovery : Toluene or chlorobenzene is recycled post-reaction to reduce waste.
  • Purity Control : Crystallization from ethanol/water mixtures ensures >98% purity.

Optimized Parameters :

Factor Industrial Adjustment
Temperature 60–70°C (to prevent decomposition)
Catalyst Phase-transfer catalysts (e.g., TBAB)
Throughput 50–100 kg/batch

Comparative Analysis of Methods

Method Advantages Limitations
N-Alkylation Simple, one-step process Requires high-purity ethylene oxide
Cyclization Route High yield, scalable Multi-step synthesis
Industrial Process Cost-effective, high throughput Complex equipment needed

Key Research Findings

  • Reactivity of Saccharin : The NH group’s pKa (~1.5) necessitates strong bases for deprotonation, favoring polar aprotic solvents.
  • Side Reactions : Over-alkylation is mitigated by stoichiometric control of ethylene oxide.
  • Byproducts : Trace sulfonic acid derivatives may form during cyclization, removed via aqueous washes.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Hydroxyethyl vs. Methyl : The hydroxyethyl group enhances hydrophilicity and H-bonding capacity compared to the methyl group, which may improve solubility in aqueous systems .
  • Aromatic vs.

Key Observations :

  • Tryptase Inhibition : Bromomethyl derivatives show potent enzyme inhibition, likely due to electrophilic reactivity at the bromine site .
  • Receptor Binding : Piperazinyl-substituted derivatives exhibit high affinity for 5-HT1A receptors, suggesting substituent bulk and polarity are critical for CNS activity .

Crystallographic and Hydrogen Bonding Features

Table 3: Crystallographic Data

Compound Name Crystal System Space Group Hydrogen Bonding Motifs Planarity of Benzisothiazole Core
2-Methyl derivative Monoclinic P21/n Intramolecular C–H⋯O; weak bifurcated H-bonding Fully planar (r.m.s. deviation < 0.04 Å)
2-(3-Chlorophenylacetyl) derivative Monoclinic P21/c C–H⋯O interactions forming R22(10) and R22(16) rings Planar with 74.43° dihedral angle to phenyl ring
2-Cinnamyl derivative Monoclinic P21/c Intermolecular C–H⋯O chains along b-axis Nearly planar (r.m.s. deviation = 0.009 Å)

Key Observations :

  • Planarity : All derivatives retain a planar benzisothiazole core, critical for maintaining electronic conjugation and stability .

Biological Activity

2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (commonly referred to as benzisothiazolone derivative) is a chemical compound with notable biological activities. Its structure includes a benzisothiazolone core modified by a hydroxyethyl group and a sulfone moiety, which contribute to its unique biological properties. This article aims to explore the biological activity of this compound, including its antimicrobial, anticancer properties, and mechanisms of action.

  • IUPAC Name: 2-(2-hydroxyethyl)-1,1-dioxo-1,2-benzothiazol-3-one
  • Molecular Formula: C₉H₉N₁O₄S
  • Molecular Weight: 227.24 g/mol
  • CAS Number: 6343-81-3

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound acts by disrupting microbial cell membranes and inhibiting essential cellular functions.

Table 1: Antimicrobial Activity Against Selected Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings indicate that the compound has potential applications in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Breast Cancer Cell Proliferation
In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The sulfone group may interact with enzymes involved in cellular metabolism, leading to inhibition of their activity.
  • Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in cells, contributing to its anticancer effects.

Toxicological Profile

Despite its biological activities, the compound's safety profile is crucial for potential therapeutic applications. Toxicological assessments indicate that while it exhibits some cytotoxicity at higher concentrations, it is generally well-tolerated at therapeutic doses.

Table 2: Toxicity Assessment Summary

EndpointResult
Acute Toxicity (Oral)LD50 > 2000 mg/kg
Skin Sensitization PotentialModerate (EC3 > 2%)
Dermal Absorption~61.9% of applied dose

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide derivatives?

  • Methodology : Derivatives of benzisothiazol-3-one are typically synthesized via nucleophilic substitution. For example, sodium saccharin reacts with acyl bromides (e.g., 3-chlorophenacyl bromide) in anhydrous dimethylformamide (DMF) under stirring for 3–6 hours. The product is precipitated by ice-water quenching and purified via recrystallization (chloroform-methanol mixtures) .
  • Key Considerations : Ensure anhydrous conditions to avoid hydrolysis. Reaction progress is monitored via TLC. Substituents on the acyl bromide (e.g., chloro, methoxy) influence yield and crystallinity.

Q. How is X-ray crystallography applied to determine the structure of benzisothiazol-3-one derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using diffractometers (e.g., Nonius APEX2 CCD). Data collection involves φ and ω scans with multi-scan absorption correction. Structures are solved using SHELXS-97 (direct methods) and refined with SHELXL-97 (full-matrix least-squares) .
  • Example Data :

ParameterValue (Example from )
Space groupP21/n
a, b, c (Å)8.9824, 8.5801, 19.5645
β (°)97.942
R-factor0.046
RefinementH-atoms constrained

Advanced Research Questions

Q. How do non-classical hydrogen bonds (C–H⋯O) influence crystal packing in benzisothiazol-3-one derivatives?

  • Analysis : Weak intermolecular C–H⋯O interactions stabilize supramolecular architectures. For example, in 3-chlorophenyl derivatives, these interactions form R₂²(10) and R₂²(16) ring motifs, leading to layered or helical packing .
  • Contradictions : Dihedral angles between benzisothiazole and aryl rings vary (e.g., 74.43° in chlorophenyl vs. 67.85° in methoxyphenyl derivatives), suggesting substituent electronic effects on molecular conformation .

Q. What methodological considerations are critical for refining crystallographic data in SHELX?

  • Best Practices :

  • Use full-matrix least-squares refinement on F² with anisotropic displacement parameters for non-H atoms.
  • Apply constraints for H-atoms (C–H = 0.95–0.99 Å; Uiso = 1.2Ueq of parent C).
  • Validate models using residual electron density maps (Δρmax/min < 0.4 eÅ⁻³) .
    • Common Pitfalls : Overlooking twinning or disorder in high-symmetry space groups may inflate R-factors.

Q. How can structure-activity relationships (SAR) guide the design of benzisothiazol-3-one-based enzyme inhibitors?

  • Case Study : Modifying the substituent at the 2-position (e.g., hydroxyethyl vs. phenacyl) alters potency. For instance, extending side chains (e.g., pentanoate vs. benzoate) improves tryptase inhibition (IC50 from 0.85 µM to 0.064 µM) by enhancing enzyme-inhibitor affinity .
  • Experimental Design :

  • Synthesize derivatives with variable substituents.
  • Test inhibitory activity via enzyme assays (e.g., fluorometric IC50 determination).
  • Perform kinetic studies (Ki, Kᵢ) to distinguish binding affinity from chemical reactivity .

Safety and Handling

Q. What safety protocols are recommended for handling benzisothiazol-3-one derivatives?

  • Guidelines :

  • Avoid exposure to skin or respiratory systems; use PPE (gloves, fume hoods).
  • Preclude sensitized individuals (asthmatics, chronic dermatitis patients) from high-exposure tasks .
  • Monitor via periodic medical exams (respiratory function tests, skin inspections) .

Data Contradictions and Resolution

Q. Why do crystallographic parameters (e.g., dihedral angles) vary among structurally similar derivatives?

  • Resolution : Differences arise from substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) and packing forces. For example, methoxy groups introduce steric hindrance, reducing planarity .
  • Methodological Response : Compare multiple datasets and apply Hirshfeld surface analysis to quantify intermolecular interactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

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